3-(2-Methoxybenzyl)pyrrolidine
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Overview
Description
3-(2-Methoxybenzyl)pyrrolidine is an organic compound with the molecular formula C₁₂H₁₇NO It features a pyrrolidine ring substituted with a 2-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxybenzyl)pyrrolidine typically involves the reaction of 2-methoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methoxybenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrrolidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-(2-hydroxybenzyl)pyrrolidine or 3-(2-formylbenzyl)pyrrolidine.
Reduction: Formation of this compound with a reduced pyrrolidine ring.
Substitution: Formation of various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Methoxybenzyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(2-Methoxybenzyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
3-(2-Hydroxybenzyl)pyrrolidine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(2-Chlorobenzyl)pyrrolidine: Contains a chlorine atom instead of a methoxy group.
3-(2-Nitrobenzyl)pyrrolidine: Features a nitro group in place of the methoxy group.
Uniqueness: 3-(2-Methoxybenzyl)pyrrolidine is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-5-3-2-4-11(12)8-10-6-7-13-9-10/h2-5,10,13H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROIFXYGKPQQPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394245 |
Source
|
Record name | 3-(2-METHOXYBENZYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191800-50-7 |
Source
|
Record name | 3-(2-METHOXYBENZYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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